tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a heterocyclic compound that features an azetidine ring substituted with a pyrazole moiety and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Formation of the azetidine ring: The iodinated pyrazole is reacted with an azetidine precursor under basic conditions to form the azetidine ring.
tert-Butyl protection: Finally, the carboxylate group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substituted pyrazole derivatives
- Oxidized or reduced pyrazole compounds
- Cyclized products with larger ring systems
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecular probes for studying biological systems.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom and the pyrazole ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 3-(4-chloro-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-fluoro-1H-pyrazol-1-yl)azetidine-1-carboxylate
Comparison:
- Substituent Effects: The presence of different halogen atoms (iodine, chlorine, bromine, fluorine) can significantly influence the compound’s reactivity, stability, and biological activity.
- Unique Properties: The iodine atom in tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate may confer unique electronic and steric properties, making it distinct from its analogs with other halogen substituents.
Properties
IUPAC Name |
tert-butyl 3-(4-iodopyrazol-1-yl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQOBAHFQKKGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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